
4-Fluoropyrimidin-2-amine
Overview
Description
4-Fluoropyrimidin-2-amine is an organic compound that belongs to the class of fluoropyrimidines. These compounds are characterized by the presence of a fluorine atom attached to the pyrimidine ring. This compound has significant potential in various scientific research areas, including pharmaceuticals, agrochemicals, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 4-Fluoropyrimidin-2-amine typically involves the use of 4-chloropyridine-2-carbonitrile as a starting material. The synthetic route includes the following steps:
Nitrile Reduction: The nitrile group in 4-chloropyridine-2-carbonitrile is reduced to an amine group using hydrogen gas in the presence of a catalyst such as palladium on carbon.
Fluorination: The resulting 4-chloropyridine-2-amine is then subjected to fluorination using a fluorinating agent like hydrogen fluoride or a fluorine gas source under controlled conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 4-Fluoropyrimidin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction Reactions: The compound can undergo reduction reactions to form different amine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products:
Substitution Products: Various substituted pyrimidines.
Oxidation Products: Nitroso or nitro derivatives.
Reduction Products: Different amine derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
4-Fluoropyrimidin-2-amine has been investigated for its potential as an anticancer agent. A significant study demonstrated that derivatives of this compound exhibited potent inhibitory activity against cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle. Notably, some derivatives showed Ki values as low as 0.005 µM against CDK2, suggesting strong potential for developing selective CDK inhibitors for cancer therapy .
Table 1: Anticancer Activity of this compound Derivatives
Compound Name | Target Enzyme | Ki (µM) | Cell Line Tested | GI50 (µM) |
---|---|---|---|---|
This compound Derivative 1 | CDK2 | 0.005 | A2780 Ovarian Cancer Cells | 0.127 |
This compound Derivative 2 | CDK5 | 0.003 | A2780 Ovarian Cancer Cells | 0.560 |
Mechanism of Action
The mechanism involves the inhibition of retinoblastoma protein phosphorylation, leading to cell cycle arrest and apoptosis in cancer cells. This indicates that compounds based on this compound could be developed into effective cancer therapeutics .
Antimicrobial Properties
Research has also highlighted the antimicrobial efficacy of this compound against various bacterial strains. In a study published in the Journal of Antimicrobial Chemotherapy, the compound demonstrated significant inhibitory effects on Escherichia coli and Staphylococcus aureus, with Minimum Inhibitory Concentration (MIC) values ranging from 0.5 to 2 µg/mL.
Table 2: Antimicrobial Activity of this compound
Bacterial Strain | MIC (µg/mL) |
---|---|
Escherichia coli | 0.5 |
Staphylococcus aureus | 2 |
Enzyme Inhibition Studies
The compound has shown promise as a competitive inhibitor of dihydrofolate reductase (DHFR), an essential enzyme in folate metabolism critical for DNA synthesis in both prokaryotic and eukaryotic cells. Kinetic studies revealed a Ki value of approximately 15 µM, indicating a strong affinity for DHFR, which may lead to applications in treating conditions such as bacterial infections and certain cancers.
Case Study 1: Anticancer Activity
A recent study explored the anticancer properties of various derivatives of this compound on HeLa cells, revealing a dose-dependent decrease in cell viability with an IC50 value around 10 µM. The study highlighted that these compounds activate caspase-dependent pathways, promoting apoptosis.
Case Study 2: Enzyme Inhibition
In another investigation focused on enzyme inhibition, derivatives were tested for their ability to inhibit DHFR effectively. The findings suggest that these compounds could be valuable in developing novel treatments for diseases reliant on folate metabolism .
Mechanism of Action
The mechanism of action of 4-Fluoropyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of essential biochemical pathways, resulting in the desired therapeutic or pesticidal effects .
Comparison with Similar Compounds
5-Fluorouracil: An anticancer agent used in chemotherapy.
Capecitabine: An oral prodrug of 5-fluorouracil used in cancer treatment.
Tegafur: Another prodrug of 5-fluorouracil used in combination with other drugs for cancer therapy.
Uniqueness: 4-Fluoropyrimidin-2-amine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Unlike other fluoropyrimidines, it has a primary amine group at the 2-position, making it a valuable intermediate for further chemical modifications and applications .
Biological Activity
4-Fluoropyrimidin-2-amine is a fluorinated pyrimidine derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in cancer treatment and enzyme inhibition. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
This compound features a pyrimidine ring with a fluorine atom at the 4-position and an amino group at the 2-position. This structural configuration is significant as it influences the compound's reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, particularly enzymes involved in nucleic acid metabolism. Notably, it has been shown to inhibit thymidylate synthase, an enzyme critical for DNA synthesis. This inhibition can lead to the disruption of cell proliferation, making it a candidate for cancer therapy.
Biological Activity Overview
The following table summarizes the key biological activities associated with this compound:
Case Studies and Research Findings
- Inhibition of CDK Activity : Research has shown that derivatives of this compound can effectively inhibit CDK4 and CDK6, which are vital for cell cycle progression. For instance, a study identified a compound derived from this scaffold that exhibited sub-micromolar antiproliferative activity against cancer cell lines, indicating its potential as a therapeutic agent in oncology .
- Antimicrobial Properties : Some studies have also explored the antimicrobial properties of fluorinated pyrimidines, suggesting that compounds similar to this compound may possess activity against various pathogens. This expands the potential applications beyond oncology into infectious disease treatment.
- Toxicity Studies : The cardiotoxic effects associated with fluoropyrimidines have been documented, highlighting the importance of understanding the safety profile of compounds like this compound in clinical settings. Research indicates that certain genetic polymorphisms can influence toxicity outcomes in patients treated with fluorinated compounds .
Properties
IUPAC Name |
4-fluoropyrimidin-2-amine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4FN3/c5-3-1-2-7-4(6)8-3/h1-2H,(H2,6,7,8) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBNQGQIFYAIMAO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1F)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4FN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96548-90-2 | |
Record name | 4-fluoropyrimidin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.